molecular formula C10H14N2O4S2 B5110464 4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide CAS No. 5872-93-5

4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B5110464
CAS No.: 5872-93-5
M. Wt: 290.4 g/mol
InChI Key: CZBMVJWMBQEAFA-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide is an organic compound that features a sulfonamide group, a nitro group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzenesulfonamide to introduce the nitro group. This is followed by the alkylation of the sulfonamide nitrogen with 2-(methylsulfanyl)ethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. Optimizing reaction conditions such as temperature, solvent, and reaction time is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate: Shares the methylsulfanyl group and has applications in medicinal chemistry.

    4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzamide: Contains a similar aromatic structure and is used in organic synthesis.

    4-Methyl-2-(methylsulfanyl)quinoline: Another compound with a methylsulfanyl group, used in the synthesis of heterocyclic compounds.

Uniqueness

4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a sulfonamide group allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-methyl-N-(2-methylsulfanylethyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c1-8-3-4-9(7-10(8)12(13)14)18(15,16)11-5-6-17-2/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBMVJWMBQEAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCSC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386848
Record name 4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5872-93-5
Record name 4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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